BS3-d4 Deuterated Crosslinker

Quantitative cross-linking mass spectrometry Isotopic labeling Crosslinked peptide identification

BS3-d4 (bis(sulfosuccinimidyl) 2,2,7,7-suberate-d4) is a deuterated, water-soluble, membrane-impermeable homobifunctional amine-reactive crosslinker with a molecular weight of 576.45 g/mol and a spacer arm length of 11.4 Å. It serves as the 'heavy' isotopologue of the widely used BS3 crosslinker, containing four deuterium atoms at positions 2,2,7,7 of the suberate backbone, which confer a precisely defined mass increment of 4.02511 Da relative to the non-deuterated BS3-d0 analog.

Molecular Formula C16H18N2Na2O14S2
Molecular Weight 576.5 g/mol
Cat. No. B11929858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBS3-d4 Deuterated Crosslinker
Molecular FormulaC16H18N2Na2O14S2
Molecular Weight576.5 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2/i5D2,6D2;;
InChIKeyMGJYOHMBGJPESL-JVDLJEIDSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BS3-d4 Deuterated Crosslinker: Technical Baseline for Procurement in Quantitative Cross-Linking Mass Spectrometry


BS3-d4 (bis(sulfosuccinimidyl) 2,2,7,7-suberate-d4) is a deuterated, water-soluble, membrane-impermeable homobifunctional amine-reactive crosslinker with a molecular weight of 576.45 g/mol and a spacer arm length of 11.4 Å . It serves as the 'heavy' isotopologue of the widely used BS3 crosslinker, containing four deuterium atoms at positions 2,2,7,7 of the suberate backbone, which confer a precisely defined mass increment of 4.02511 Da relative to the non-deuterated BS3-d0 analog [1]. BS3-d4 is supplied as a sodium salt, soluble in water at concentrations up to 10 mM, and reacts with primary amines (lysine side chains and protein N-termini) at pH 7–9 to form stable amide bonds .

Why BS3-d4 Cannot Be Substituted by Non-Deuterated BS3-d0 in Quantitative Cross-Linking Mass Spectrometry Workflows


The core quantitative cross-linking mass spectrometry (QCLMS) strategy depends on the paired use of BS3-d0 and BS3-d4 as differential mass tags that co-elute or nearly co-elute during LC-MS/MS; substituting BS3-d4 with non-deuterated BS3-d0 eliminates the 4.02511 Da mass separation that is the sole basis for distinguishing crosslinked peptides derived from two distinct experimental conditions (e.g., treated vs. untreated, two conformational states) within a single pooled LC-MS/MS run [1]. Without this isotopic differentiation, crosslinked peptide signals from the two biological states become indistinguishable, collapsing the comparative quantification strategy and preventing the determination of crosslink abundance ratios that serve as the direct readout of conformational or interaction changes [1][2]. Furthermore, alternative deuterated crosslinkers with different spacer arm lengths (e.g., BS2G-d4 at 7.7 Å) or membrane permeability properties (e.g., DSS-d4, which is membrane-permeable and water-insoluble) cannot replicate the specific crosslinking distance constraints and solubility characteristics that make BS3-d4 suitable for cell-surface and soluble protein complex studies [1].

BS3-d4 Quantitative Differentiation Evidence: Head-to-Head Performance Data Against Closest Comparators


Precise Mass Shift of +4.02511 Da vs. BS3-d0 Enables Unambiguous Crosslinked Peptide Identification in Pooled MS Analysis

BS3-d4 provides an exact mass increment of 4.02511 Da relative to BS3-d0 due to the substitution of four hydrogen atoms with deuterium at positions 2,2,7,7 of the suberate backbone [1]. This mass shift is the fundamental enabling feature of the QCLMS workflow: when equimolar mixtures of BS3-d0- and BS3-d4-crosslinked samples are pooled and analyzed by LC-MS/MS, crosslinked peptide pairs appear as doublets separated by this characteristic mass difference, enabling unambiguous identification of crosslinked species and their relative quantification from a single mass spectrum [1]. In the reference dataset generated by cross-linking complement components C3 and C3b, 103 cross-linked peptides were quantified using this mass difference as the primary discriminating feature .

Quantitative cross-linking mass spectrometry Isotopic labeling Crosslinked peptide identification

BS3-d4 Demonstrates Equivalent Crosslinking Efficiency to BS3-d0 on Complement C3 and C3b, Validating Quantitative Comparability

A critical prerequisite for quantitative crosslinking workflows is that the heavy and light isotopologues exhibit indistinguishable reactivity. SDS-PAGE analysis of C3 and C3b crosslinked independently with BS3-d0 (light) and BS3-d4 (heavy) demonstrated roughly equivalent overall crosslinking efficiencies, with broadly similar sets of crosslinked protein products obtained for each isotopologue [1][2]. This equivalence was validated across three protein states: C3, C3b, and C3(H₂O) [1]. The comparable crosslinking patterns ensure that any differences observed in crosslink abundance ratios between BS3-d0- and BS3-d4-labeled samples reflect genuine conformational or interaction changes in the biological system rather than artifacts arising from differential reactivity of the crosslinker isotopologues [1].

Crosslinking efficiency SDS-PAGE validation Protein complex structural biology

MaxQuant Automated Quantification of BS3/BS3-d4 Crosslinked Peptides Achieves 88% Accuracy Against Manually Curated Reference Data

The MaxQuant software platform (version 1.5.4.1) was evaluated for automated quantification of BS3/BS3-d4 crosslinked peptide data against a carefully manually curated reference set of 103 crosslinked peptides from C3 and C3b [1]. The fully automated MaxQuant process achieved a recall rate of 68% (correctly quantifying 68% of crosslinks in the reference dataset) and an accuracy of 88% (88% of automated quantifications agreed with manual curation) [1]. Additionally, label-swap replica analysis—in which the light/heavy crosslinker assignment is reversed between replicate experiments—was demonstrated to be essential for quality control, converting hidden quantification errors into exposed failures [1]. Crosslinks that failed automated quantification could be recovered by semi-automated re-quantification, yielding a comprehensive integrated workflow for BS3-d0/d4 data [1].

Automated quantification MaxQuant Crosslink identification recall Quantitative proteomics software

BS3-d4 Enables Three-Condition Multiplexing with BS3-d8, Extending Beyond Binary d0/d4 Comparison Workflows

The BS3 crosslinker is commercially available in two deuterated forms: BS3-d4 (four deuterium atoms) and BS3-d8 (eight deuterium atoms), in addition to the non-deuterated BS3-d0 [1]. This isotopic ladder enables multiplexed QCLMS experiments in which up to three different stimuli, time points, or experimental conditions can be compared within a single LC-MS/MS analysis by using BS3-d0, BS3-d4, and BS3-d8 to label three distinct protein complex states [1]. In contrast, the BS2G crosslinker family (shorter 7.7 Å spacer arm) is only available in d0 and d4 forms from major vendors, limiting multiplexing to two conditions . The availability of the d8 isotopologue extends the BS3-d4 platform's capability for dose-response studies, time-course experiments, or multi-ligand competition assays while maintaining the same 11.4 Å crosslinking distance constraint [1].

Multiplexed quantitative crosslinking BS3-d8 Multi-condition comparison Experimental design flexibility

BS3-d4 Spacer Arm of 11.4 Å vs. BS2G-d4 at 7.7 Å Enables Longer-Range Lysine–Lysine Crosslink Distance Mapping

BS3-d4 and BS2G-d4 are both deuterated, water-soluble, amine-reactive homobifunctional crosslinkers in the same commercial product family (Thermo Scientific Pierce d0/d4 reagent sets), but they differ fundamentally in their spacer arm lengths: BS3-d4 has an 11.4 Å spacer based on a suberate (C8) backbone, while BS2G-d4 has a 7.7 Å spacer based on a glutarate (C5) backbone . This 3.7 Å difference (48% longer for BS3-d4) directly determines the maximum Cα–Cα distance between crosslinkable lysine residues and thus the structural resolution of crosslink-derived distance restraints . In practice, BS3-d4 can capture longer-range inter-subunit contacts that are inaccessible to BS2G-d4, making BS3-d4 the preferred choice for mapping protein–protein interaction interfaces and multi-subunit complex architectures where inter-lysine distances may exceed the 7.7 Å limit of the shorter crosslinker . Both reagents are non-cleavable and membrane-impermeable, ensuring that the spacer arm length is the primary differentiating factor for experimental design .

Spacer arm length Crosslink distance constraint Protein structure mapping Molecular ruler

BS3-d4 Deuterated Crosslinker: Evidence-Backed Application Scenarios for Procurement and Experimental Planning


Quantitative Comparison of Protein Complex Conformational States in Response to Ligand Binding or Post-Translational Modification

The canonical BS3-d4 application employs the d0/d4 pair in a comparative crosslinking strategy: BS3-d0 crosslinks the untreated (apo) protein complex while BS3-d4 crosslinks the ligand-bound or enzymatically modified complex; the two aliquots are pooled at equal concentrations, digested, and analyzed by LC-MS/MS, with the ratio of unlabeled to labeled crosslinked peptide intensities providing a direct, residue-resolution readout of conformational changes induced by the stimulus [1]. This workflow has been validated on the ATP synthase dephosphorylation system and is broadly applicable to ligand/drug binding, oligomerization, and diverse post-translational modification studies requiring only microgram quantities of protein [1].

Structural Proteomics of Multi-Subunit Protein Complexes Using BS3-d4 as an 11.4 Å Molecular Ruler

BS3-d4 functions as a distance-constrained crosslinking probe where the 11.4 Å spacer arm defines the maximum lysine–lysine Cα–Cα distance for crosslink formation, generating residue-pair distance restraints that can be integrated into computational models of protein tertiary and quaternary structure [1]. When used in the d0/d4 paired format, crosslinked peptide doublets differing by 4 mass units are unambiguously identified in MS1 spectra, and the identified crosslinks serve as experimentally derived distance constraints for integrative structural modeling [1][2]. This approach has been successfully applied to determine architectures of the PP2A phosphatase network, the TRiC/CCT chaperonin, the RNA polymerase II–TFIIF complex, and the CRISPR-CSM interference complex [2].

Label-Swap Replica QCLMS for High-Confidence Quantitative Crosslink Analysis Using BS3-d0/d4

For maximum quantitative rigor, BS3-d4–based QCLMS experiments should incorporate the label-swap replica design validated by Chen et al. (2016), in which the heavy/light crosslinker assignment is reversed between two replicate experiments (forward: condition A = BS3-d0, condition B = BS3-d4; reverse: condition A = BS3-d4, condition B = BS3-d0) [1]. This design converts hidden quantification errors from deuterium isotope-induced retention time shifts into exposed failures that can be flagged and removed; crosslinked peptides consistently quantified in both label-swap replicas achieve 88% accuracy against manual curation [1]. Crosslinks that fail automated MaxQuant quantification can be recovered via semi-automated re-quantification, providing a complete quality-controlled analytical pipeline [1].

Three-Condition Multiplexed QCLMS for Dose–Response or Time-Course Studies Using BS3-d0, BS3-d4, and BS3-d8

Laboratories requiring comparison of more than two experimental conditions can extend the standard BS3-d0/d4 binary workflow to a three-condition multiplexed design by incorporating BS3-d8 (eight deuterium atoms) as a third isotopologue, as described in the foundational Nature Protocols paper by Schmidt and Robinson (2014) [1]. This enables simultaneous quantitative comparison of, for example, three ligand concentrations, three time points, or three mutational variants of a protein complex in a single LC-MS/MS acquisition, reducing instrument time and eliminating inter-run variability relative to sequential binary comparisons [1].

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